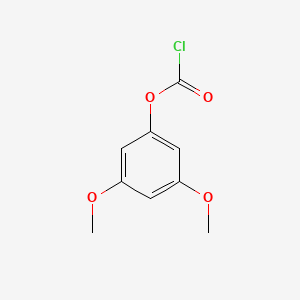

3,5-Dimethoxyphenyl Chloroformate

Description

Structurally, it belongs to the chloroformate family, which are reactive esters of chloroformic acid (ClCOOR). These compounds are widely employed in organic synthesis as acylating agents, particularly for introducing protecting groups or facilitating peptide couplings . Unlike simpler alkyl chloroformates (e.g., methyl or ethyl derivatives), aryl chloroformates like 3,5-Dimethoxyphenyl Chloroformate exhibit enhanced steric and electronic effects due to aromatic substituents, influencing their reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H9ClO4 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

(3,5-dimethoxyphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO4/c1-12-6-3-7(13-2)5-8(4-6)14-9(10)11/h3-5H,1-2H3 |

InChI Key |

MTCYQEYSUGFLCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)OC(=O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxyphenyl Chloroformate typically involves the reaction of 3,5-dimethoxyphenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process includes the continuous addition of phosgene to a solution of 3,5-dimethoxyphenol in an appropriate solvent, such as dichloromethane, under a nitrogen atmosphere to prevent moisture ingress. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyphenyl Chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with amines to form carbamates.

Esterification: Reacts with alcohols to form carbonates.

Hydrolysis: Reacts with water to form 3,5-dimethoxyphenol and carbon dioxide.

Common Reagents and Conditions

Amines: Used in the formation of carbamates, typically under mild conditions.

Alcohols: Used in the formation of carbonates, often in the presence of a base to absorb the hydrochloric acid formed.

Water: Hydrolysis reactions are usually carried out under acidic or basic conditions to facilitate the reaction.

Major Products

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

3,5-Dimethoxyphenol: Formed from hydrolysis.

Scientific Research Applications

3,5-Dimethoxyphenyl Chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxyphenyl Chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of an intermediate, which then undergoes further reactions depending on the nucleophile involved. The molecular targets and pathways include the formation of carbamates and carbonates through nucleophilic substitution and esterification reactions.

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Properties

*Estimated values based on increased molecular weight and methoxy substituent effects.

Key observations:

- Molecular Weight : this compound’s molecular weight is ~48% higher than phenyl derivatives due to two methoxy groups.

- Volatility : Lower vapor pressure compared to alkyl and simpler aryl chloroformates, suggesting reduced inhalation hazards but increased persistence in environments.

- Hydrolysis : Like all chloroformates, it reacts violently with water, releasing HCl and CO₂ .

Research Findings and Data Analysis

- Structural Influence on Toxicity : Alkyl chloroformates (e.g., Ethyl) show higher acute inhalation risks due to volatility, while aryl derivatives like 3,5-Dimethoxyphenyl may pose greater dermal or chronic exposure risks .

- Synthetic Advantages: Methoxy substituents enable selective reactions in complex molecular architectures, a property less pronounced in unsubstituted phenyl or alkyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.